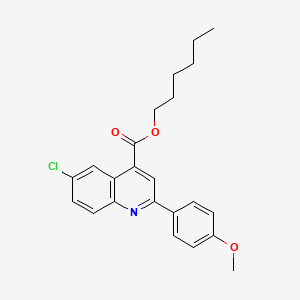

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic quinoline derivative characterized by a 6-chloro substituent on the quinoline core, a 4-methoxyphenyl group at position 2, and a hexyl ester moiety at position 4. The structural features of this compound—such as the electron-donating methoxy group, lipophilic hexyl chain, and halogenated aromatic system—suggest tunable physicochemical and biological properties compared to analogs.

Properties

CAS No. |

355421-22-6 |

|---|---|

Molecular Formula |

C23H24ClNO3 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C23H24ClNO3/c1-3-4-5-6-13-28-23(26)20-15-22(16-7-10-18(27-2)11-8-16)25-21-12-9-17(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3 |

InChI Key |

CLVXVFPNPKJFSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid with hexanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate, have been evaluated for their antibacterial properties. A study synthesized a series of quinoline-4-carboxylic acid derivatives and tested them against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced antibacterial activity, suggesting that derivatives like this compound could be effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

Anticancer Potential

Research has shown that quinoline derivatives possess anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and inducing apoptosis in cancer cells. In vitro studies demonstrated that certain quinoline derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Antileishmanial Activity

The quinoline structure has also been explored for its efficacy against parasitic diseases. A study highlighted the effectiveness of 2-substituted quinolines in reducing parasite loads in models of visceral leishmaniasis. While this compound has not been explicitly tested in this context, its structural similarity to other effective compounds suggests it may exhibit similar antileishmanial properties .

Synthesis and Pharmacological Insights

The synthesis of this compound involves several steps, including the reaction of appropriate starting materials under controlled conditions to yield high-purity products. The pharmacokinetics and bioavailability of this compound are critical for its therapeutic application, necessitating further studies to optimize its formulation for clinical use.

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on various synthesized quinoline derivatives demonstrated that modifications significantly influenced their antibacterial efficacy. This compound was among the compounds showing promising results against multiple bacterial strains .

- Anticancer Activity : In a comparative study of quinoline derivatives, those with methoxy substitutions exhibited enhanced antiproliferative effects on cancer cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

- Leishmaniasis Treatment : The potential of similar compounds in treating leishmaniasis was highlighted in recent research where significant reductions in parasite burdens were observed with specific quinoline derivatives .

Mechanism of Action

The mechanism of action of Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Ester Chain Length and Lipophilicity

- The hexyl ester’s extended alkyl chain enhances lipophilicity (predicted logP > 5) compared to ethyl (logP ~3–4) or 2-oxoethyl esters. This increases membrane permeability but may reduce aqueous solubility .

- Phenacyl and benzyloxy ester derivatives (e.g., in –13) exhibit intermediate lipophilicity, balancing permeability and solubility.

Substituent Effects on Bioactivity

Carboxylic Acid vs. Ester Derivatives

- The carboxylic acid analog () has higher aqueous solubility but lower bioavailability due to poor membrane penetration. Esterification (e.g., hexyl, ethyl) masks the polar carboxylate, improving pharmacokinetics .

Biological Activity

Hexyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. Quinoline compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article provides a detailed analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C17H16ClN2O2

- Molecular Weight : Approximately 332.19 g/mol

- Structure : The compound features a quinoline core with a chloro substituent and a methoxyphenyl group, which may enhance its reactivity and biological activity compared to other quinoline derivatives.

Quinoline derivatives like this compound interact with various biological targets, including:

- Enzyme Inhibition : Inhibits enzymes such as DNA gyrase, crucial for bacterial replication.

- Biochemical Pathways : Involves multiple pathways such as apoptosis induction in cancer cells and inhibition of specific kinases associated with tumor growth.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that this compound may exhibit similar activities. However, specific data on its efficacy against particular pathogens is still limited.

Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties. For instance:

- Cell Line Studies : this compound was tested against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound showed promising antiproliferative activity with IC50 values comparable to known anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caco-2 | TBD |

| This compound | HCT-116 | TBD |

Case Studies

- Study on Antiproliferative Activity :

-

Structure–Activity Relationship (SAR) :

- Research focused on the SAR of quinoline derivatives indicated that the presence of specific substituents, such as methoxy groups at the para position, significantly enhances biological activity. This finding underscores the importance of molecular modifications in developing effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.